1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Description
Crystallographic Analysis and Conformational Dynamics
Crystallographic investigations of structurally related compounds provide valuable insights into the three-dimensional architecture and conformational preferences of this compound. Studies on analogous thiazole-containing systems have revealed that these compounds typically adopt specific conformational arrangements that minimize steric interactions while maximizing favorable intramolecular contacts. The piperidine ring in such systems generally exhibits a chair conformation, which is consistent with the energetically preferred arrangement for six-membered saturated heterocycles.
The crystallographic data for related thiazole-methylsulfonyl derivatives indicate that the thiazole ring maintains planarity, with bond distances and angles that reflect the aromatic character of this heterocyclic system. In the case of compound 2b from related studies, the triclinic crystal system was observed with specific unit cell parameters including a = 10.1474(5) Å, b = 10.4862(5) Å, and c = 11.3119(6) Å, providing a framework for understanding the packing arrangements of similar compounds. The sulfonyl group typically exhibits characteristic bond distances, with sulfur-oxygen bonds ranging from 1.437 to 1.438 Å, indicating the expected double-bond character of these connections.
The conformational dynamics of the piperidine ring play a crucial role in determining the overall molecular geometry. Studies on related piperidine derivatives have shown that the chair conformation is typically favored, with the carboxylic acid substituent preferentially adopting an equatorial position to minimize 1,3-diaxial interactions. The sulfonyl linkage introduces additional conformational constraints, influencing the relative orientation of the thiazole and piperidine rings and affecting the overall molecular flexibility.
Electronic Distribution Patterns via Density Functional Theory Calculations
Computational studies employing density functional theory methods have provided detailed insights into the electronic structure and charge distribution patterns of thiazole-sulfonyl-piperidine systems. These calculations reveal that the electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the sulfonyl group and the thiazole ring system. The presence of electronegative atoms, particularly sulfur and nitrogen, creates regions of electron density depletion and accumulation that affect the compound's reactivity and interaction patterns.
The thiazole ring system exhibits characteristic aromatic stabilization, with π-electron delocalization contributing to the planarity and stability of this heterocyclic component. Density functional theory calculations on related compounds have shown that the nitrogen and sulfur atoms in the thiazole ring participate in the aromatic π-system, with electron density distributions that reflect the electronegativity differences between these heteroatoms. The methyl substituent on the thiazole ring provides electron density through inductive effects, modulating the overall electronic character of the heterocyclic system.
The sulfonyl group serves as a strong electron-withdrawing functionality, creating a significant dipole moment that influences both the intramolecular and intermolecular interactions of the compound. Computational analyses have demonstrated that the sulfur-oxygen bonds in sulfonyl groups exhibit substantial ionic character, with electron density concentrated on the oxygen atoms. This electronic distribution pattern contributes to the ability of the sulfonyl group to participate in hydrogen bonding interactions and influences the overall polarity of the molecule.
The carboxylic acid functionality contributes additional electronic complexity through its ability to exist in different protonation states and participate in extensive hydrogen bonding networks. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing effect of the adjacent oxygen atoms, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor.
Intermolecular Interaction Networks in Solid-State Configurations
The solid-state structure of this compound is characterized by complex intermolecular interaction networks that determine the crystal packing arrangements and influence the physical properties of the compound. These interactions include hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between aromatic systems. The presence of multiple hydrogen bonding sites, including the carboxylic acid group and the nitrogen atoms in both the piperidine and thiazole rings, creates opportunities for extensive three-dimensional hydrogen bonding networks.
Studies on related piperidinium compounds have demonstrated that carboxylic acid functionalities typically engage in strong hydrogen bonding interactions with distances ranging from 2.439 to 2.497 Å. The sulfonyl group can participate in both N-H⋯O and C-H⋯O hydrogen bonding interactions, with the oxygen atoms serving as hydrogen bond acceptors. In analogous systems, the formation of hydrogen-bonded chains and sheets has been observed, contributing to the overall stability of the crystal structure.
The thiazole ring system can participate in weak intermolecular interactions, including potential π-π stacking with other aromatic systems and C-H⋯N hydrogen bonding involving the thiazole nitrogen atom. The planar nature of the thiazole ring facilitates these interactions and contributes to the overall packing efficiency in the solid state. Studies on related thiazole derivatives have shown that the sulfur atom in the thiazole ring can participate in S⋯O interactions, which contribute significantly to conformational control of the crystal geometry.
| Interaction Type | Typical Distance Range | Strength |
|---|---|---|
| O-H⋯O (carboxylic acid) | 2.5-2.8 Å | Strong |
| N-H⋯O (sulfonyl) | 2.4-2.7 Å | Moderate |
| C-H⋯N (thiazole) | 2.6-3.0 Å | Weak |
| S⋯O interactions | 3.0-3.4 Å | Weak |
The molecular packing arrangements in the crystal structure are further influenced by the conformational preferences of the piperidine ring and the relative orientation of the thiazole and piperidine components. The sulfonyl bridge plays a crucial role in determining the spatial relationship between these heterocyclic systems and affects the overall molecular shape and packing efficiency. Crystallographic studies on similar compounds have revealed that the dihedral angles between aromatic rings and functional groups can significantly influence the intermolecular interaction patterns and the resulting crystal morphology.
Properties
IUPAC Name |
1-[(4-methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-7-10(17-6-11-7)18(15,16)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWSPDDCGXPKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . This intermediate is then subjected to further reactions to introduce the piperidine and carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Variations
Thiazole vs. Oxazole Analogs
- 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS 1119451-20-5, ): Replaces the thiazole with an oxazole (oxygen instead of sulfur), reducing aromatic electron density and altering dipole moments. Lacks the sulfonyl group, diminishing electron-withdrawing effects and acidity compared to the target compound .
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS 897769-44-7, ):
Thiazole vs. Pyrazole Analogs
Functional Group Modifications
Sulfonyl vs. Carbonyl Substituents
- 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxylic acid (CAS 1219574-21-6, ): Replaces sulfonyl (-SO₂-) with a carbonyl (-CO-) group, reducing acidity and hydrogen-bond acceptor strength. Trifluoromethoxy (-OCF₃) substituent enhances electron-withdrawing effects and metabolic stability compared to the target compound’s methyl group. Molecular weight increases (414.4 g/mol vs.
Sulfonyl vs. Methylene Linkers
- 1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid (CAS 1400540-11-5, ): Uses a triazole-methyl linker instead of sulfonyl, altering spatial geometry and electronic properties.
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid (CAS Number: 1858255-45-4) is a complex organic compound known for its diverse biological activities. This compound features a thiazole ring, a piperidine ring, and a carboxylic acid group, contributing to its potential as a pharmacological agent in various therapeutic areas.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 290.35 g/mol. The structure is characterized by:
- Thiazole Ring : Imparts unique electronic properties and biological activity.
- Piperidine Ring : Enhances solubility and bioavailability.
- Carboxylic Acid Group : Involved in hydrogen bonding and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole moiety can modulate the activity of specific molecular targets, influencing biochemical pathways that are crucial for cellular functions.
Biological Activities
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The compound has been evaluated in various cancer cell lines, showing potential cytotoxic effects. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against different cancer types .
- Enzyme Inhibition : This compound has been investigated for its role as an enzyme inhibitor. It may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as diabetes and obesity .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacteria | , |
| Anticancer | Cytotoxic effects in cancer cell lines | , |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | , |
Case Study: Anticancer Activity
A study published in MDPI highlighted the anticancer potential of similar thiazole derivatives, indicating that modifications to the thiazole structure could enhance cytotoxicity against specific cancer cell lines . This suggests that this compound may also exhibit similar properties.
Case Study: Antimicrobial Efficacy
Research focusing on thiazole-containing compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and other pathogens. The structural characteristics of these compounds were linked to their efficacy in inhibiting bacterial growth .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of the piperidine ring using 4-methyl-1,3-thiazole-5-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, purity is optimized via recrystallization (e.g., using ethanol/water mixtures) and confirmed by HPLC with UV detection at 254 nm. Elemental analysis (C, H, N, S) and spectral characterization (¹H NMR, IR) are critical for validation .
Q. How can researchers characterize the structural and spectral properties of this compound?
- Methodology : Use single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated for analogous piperidine-thiazole derivatives (e.g., bond angles, torsion angles). IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H NMR in DMSO-d₆ resolves proton environments (e.g., piperidine CH₂ groups at δ 1.5–3.5 ppm). Theoretical methods like DFT can supplement experimental data .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Determine solubility in aqueous buffers (pH 1–10) using shake-flask methods, and assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). LC-MS monitors degradation products. The compound’s acid pKa (~3.7) suggests higher solubility in alkaline media, while the carboxylic acid group may confer instability in strongly acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
- Methodology : Synthesize derivatives with modifications to the thiazole (e.g., substituents at position 4) or piperidine (e.g., alkylation of the nitrogen). Test in vitro assays for target engagement (e.g., enzyme inhibition assays for carbonic anhydrase or cyclooxygenase). Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity using multivariate regression analysis .
Q. What experimental strategies resolve contradictions in analytical data, such as unexpected HPLC peaks or NMR splitting patterns?
- Methodology : For HPLC discrepancies, employ orthogonal methods (e.g., LC-MS, ion chromatography) to identify impurities or epimers (common in sulfonamide derivatives). For NMR anomalies, use 2D techniques (COSY, HSQC) to assign overlapping signals. Crystallographic data can clarify conformational isomerism .
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with improved target selectivity?
- Methodology : Perform docking studies using software like AutoDock Vina to predict binding modes to target proteins (e.g., carbonic anhydrase IX). Optimize hydrogen bonding (e.g., carboxylic acid interaction with Zn²⁺ in the active site) and hydrophobic contacts (thiazole-methyl group). Validate predictions with in vitro IC₅₀ measurements .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?
- Methodology : Monitor chiral integrity using chiral HPLC or polarimetry during scale-up. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize racemization. For example, low-temperature sulfonylation (0–5°C) reduces side reactions. Asymmetric synthesis routes (e.g., chiral auxiliaries) may also be explored .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
